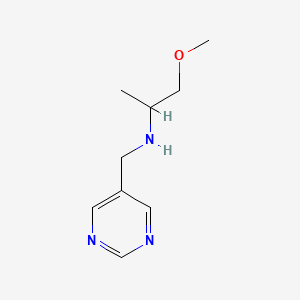
(1-Methoxypropan-2-yl)(pyrimidin-5-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxypropan-2-yl)(pyrimidin-5-ylmethyl)amine is a chemical compound with the molecular formula C₉H₁₅N₃O and a molecular weight of 181.23 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a methoxypropan-2-yl group and a pyrimidin-5-ylmethyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxypropan-2-yl)(pyrimidin-5-ylmethyl)amine typically involves the reaction of pyrimidin-5-ylmethylamine with 1-methoxypropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1-Methoxypropan-2-yl)(pyrimidin-5-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
(1-Methoxypropan-2-yl)(pyrimidin-5-ylmethyl)amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Methoxypropan-2-yl)(pyrimidin-5-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1-Methoxypropan-2-yl)(pyrimidin-4-ylmethyl)amine: Similar structure but with a different position of the pyrimidinyl group.
(1-Methoxypropan-2-yl)(pyrimidin-6-ylmethyl)amine: Another isomer with a different position of the pyrimidinyl group.
Uniqueness
(1-Methoxypropan-2-yl)(pyrimidin-5-ylmethyl)amine is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its isomers. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-methoxy-N-(pyrimidin-5-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C9H15N3O/c1-8(6-13-2)12-5-9-3-10-7-11-4-9/h3-4,7-8,12H,5-6H2,1-2H3 |
InChI Key |
IQVUJTOQHBHRDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCC1=CN=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol](/img/structure/B13288187.png)
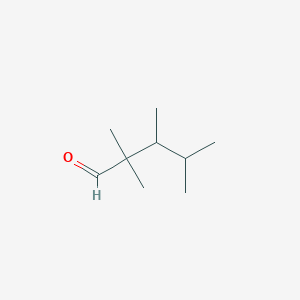
![3-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13288197.png)
![(Butan-2-yl)[(3,4-dibromophenyl)methyl]amine](/img/structure/B13288205.png)

![3-(tert-Butylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13288216.png)
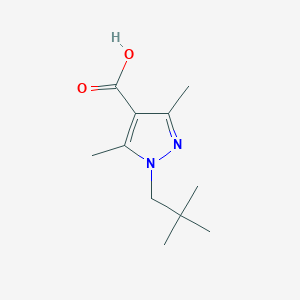
![4-[(3-Methylcyclohexyl)amino]butan-2-ol](/img/structure/B13288245.png)
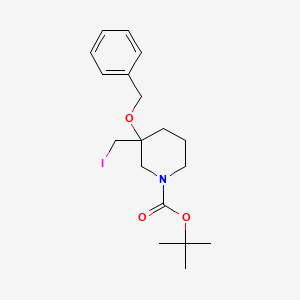
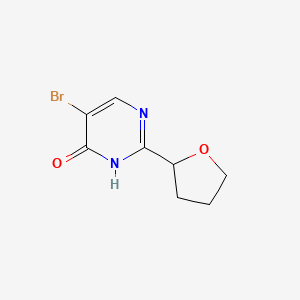
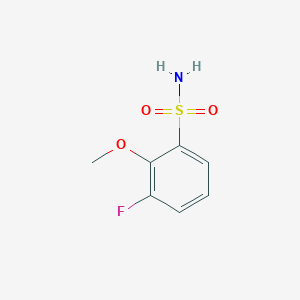
![4-[(3-Methylbutan-2-yl)amino]pentan-1-ol](/img/structure/B13288260.png)

![2-Oxa-7-azabicyclo[3.2.0]heptan-6-one](/img/structure/B13288281.png)
